Trijuganone C
Overview
Description
Trijuganone C is a new diterpenoid related to methyltanshinonate. It is a red needle crystal with the molecular formula C20H20O5 . It is a natural product found in Salvia miltiorrhiza .
Synthesis Analysis
Trijuganone C is a natural product extracted from Salvia miltiorrhiza . The specific synthesis process is not detailed in the available literature.
Molecular Structure Analysis
The structure of Trijuganone C has been proved to be 15, 16-dihydromethyltanshinoate by spectroscopic and chemical means . Its molecular weight is 340.37 . More detailed structural analysis can be found on PubChem .
Physical And Chemical Properties Analysis
Trijuganone C is a red needle crystal with the molecular formula C20H20O5 and a molecular weight of 340.37 . More detailed physical and chemical properties can be found on PubChem .
Scientific Research Applications
Bioactive Properties and Pharmacological Potential
Carvacrol (CV) and Biological Activities : Carvacrol, a phenolic monoterpenoid similar in structure to compounds like Trijuganone C, is found in essential oils of various plants and has a wide range of bioactivities including antimicrobial, antioxidant, and anticancer activities. It's particularly effective against food-borne pathogens and has shown potential in preclinical models of various carcinomas (Sharifi-Rad et al., 2018).
Glycyrrhetinic Acid and Anticancer Agents : Glycyrrhetinic acids (GAs), extracted from licorice, demonstrate notable cytotoxic effects towards various cancer cells, making them appealing as lead scaffolds for medicinal chemistry. Their structural features are crucial for their cytotoxic effects, and several semisynthetic GA derivatives have shown enhanced anticancer properties (Hussain et al., 2021).
Pentacyclic Triterpenes and Therapeutic Potential : Pentacyclic triterpenes, found in medicinal plants, exhibit a range of biological activities like anticancer, antidiabetic, and anti-inflammatory effects. However, their high lipophilicity limits their current use, and chemical derivatization is employed to improve their bioavailability. The derivatization of the core structure with heterocyclic moieties is a common approach to enhance their biological efficacy (Nistor et al., 2022).
Jujube Fruit and Health Benefits : Jujube fruit, which contains triterpenic acids similar to Trijuganone C, has a long history of use as a fruit and remedy. The main active components include vitamin C, phenolics, flavonoids, triterpenic acids, and polysaccharides. These components are associated with anticancer, anti-inflammatory, antiobesity, immunostimulating, antioxidant, hepatoprotective, and gastrointestinal protective activities (Gao et al., 2013).
Triterpenes and the Immune System : Triterpenes, a broad chemical group of active principles, are implicated in the mechanisms of action and pharmacological effects of many medicinal plants used against diseases where the immune system is implicated. They have been described as having anti-inflammatory, antiviral, antimicrobial, antitumoral, and immunomodulator effects, implicating them in the resolution of immune diseases (Ríos, 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,10H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDSRFIUTJVJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928915 | |
Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trijuganone C | |
CAS RN |
135247-94-8 | |
Record name | Trijuganone C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135247948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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